Batyl alcohol

Overview

Description

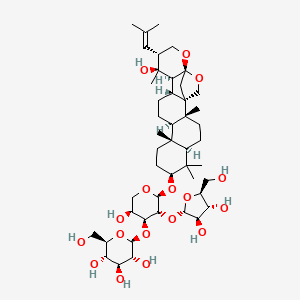

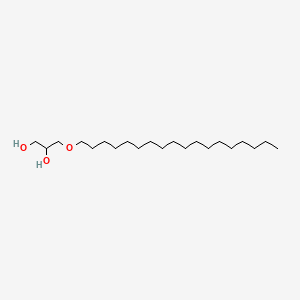

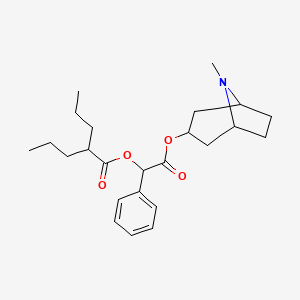

Batyl alcohol is an organic compound with the formula HOCH2CH(OH)CH2OC18H37 . It is a colorless solid and a mono ether formed by condensation of stearyl alcohol with one of the two primary alcohol sites of glycerol . It is used in cosmetics as a stabilizing ingredient and skin-conditioning agent .

Synthesis Analysis

The asymmetric synthesis of batyl alcohol, a key synthetic intermediate for platelet-activating factor, has been studied using biocatalysts . Batyl alcohol and related glycyl ethers are susceptible to oxidation catalyzed by glyceryl-ether monooxygenases .Molecular Structure Analysis

The molecular formula of Batyl alcohol is C21H44O3 . The IUPAC name is 3-octadecoxypropane-1,2-diol . The molecular weight is 344.6 g/mol .Chemical Reactions Analysis

Batyl alcohol and related glycyl ethers are susceptible to oxidation catalyzed by glyceryl-ether monooxygenases. The net oxidation gives glycerol and the carboxylic acid . They are also susceptible to dehydrogenation catalyzed unsaturases to give the vinyl ethers called plasmalogens .Physical And Chemical Properties Analysis

Batyl alcohol is a colorless solid . The melting point is 70.5 °C and the boiling point is 215–220 °C .Scientific Research Applications

Skin Penetration Modulator

Batyl alcohol has been identified as a new class of skin penetration modulators . It has been found to reduce the amount of drug permeated through the skin, reduce transepidermal water loss (TEWL), and cause changes in the ATR-FTIR peaks of stratum corneum lipids, indicative of a more ordered structure . This absorption retarding effect is expected to have important applications in the pharmaceutical and cosmetic sectors, where it is desirable for the drug to remain in the superficial layers of the skin to achieve a local effect .

Component of Lipid Membranes

Batyl alcohol is a mono ether formed by condensation of stearyl alcohol with one of the two primary alcohol sites of glycerol . Together with S-selachyl alcohol and S-chimyl alcohol, S-batyl alcohol is a component of some lipid membranes .

Susceptible to Oxidation

Batyl alcohol and related glycyl ethers are susceptible to oxidation catalyzed by glyceryl-ether monooxygenases . The net oxidation gives glycerol and the carboxylic acid .

Susceptible to Dehydrogenation

Batyl alcohol and related glycyl ethers are also susceptible to dehydrogenation catalyzed unsaturases to give the vinyl ethers called plasmalogens .

Food Additive

Batyl Alcohol is commonly used as a food additive, particularly in the production of baked goods . It helps to improve the texture and consistency of baked goods, making them softer and more moist .

Potential Therapeutic Benefits

Batyl Alcohol has been found to have potential therapeutic benefits . However, the specific therapeutic benefits are not mentioned in the source .

Mechanism of Action

Target of Action

Batyl alcohol is a mono ether formed by condensation of stearyl alcohol with one of the two primary alcohol sites of glycerol . It is a component of some lipid membranes . The primary targets of batyl alcohol are the lipid membranes where it is incorporated.

Mode of Action

Batyl alcohol and related glycyl ethers are susceptible to oxidation catalyzed by glyceryl-ether monooxygenases . The net oxidation gives glycerol and the carboxylic acid . This interaction with its targets results in changes in the lipid membrane composition and properties.

Biochemical Pathways

The biochemical pathway primarily affected by batyl alcohol is the oxidation pathway catalyzed by glyceryl-ether monooxygenases . This pathway leads to the production of glycerol and the carboxylic acid from batyl alcohol . Batyl alcohol and related glycyl ethers are also susceptible to dehydrogenation catalyzed unsaturases to give the vinyl ethers called plasmalogens .

Action Environment

The action of batyl alcohol can be influenced by environmental factors. For example, the absorption modulating activity of batyl alcohol on skin barrier properties was evaluated, and it was found that treatment of the skin with batyl alcohol caused a reduction in the amount of drug permeated, a reduction in transepidermal water loss (TEWL), and changes in the attenuated total reflectance–Fourier transform infrared (ATR-FTIR) peaks of stratum corneum lipids, indicative of a more ordered structure . This suggests that the environment in which batyl alcohol is applied can influence its action, efficacy, and stability.

properties

IUPAC Name |

3-octadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047799 | |

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glistening solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Batyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Batyl alcohol | |

CAS RN |

544-62-7, 68990-53-4 | |

| Record name | Batyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batilol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-22 mono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-22 mono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Batilol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of batyl alcohol?

A1: Batyl alcohol has the molecular formula C21H44O3 and a molecular weight of 344.59 g/mol.

Q2: What are the key structural features of batyl alcohol?

A2: Batyl alcohol is a glycerol ether with an 18-carbon saturated alkyl chain attached to the glycerol backbone via an ether linkage at the sn-1 position.

Q3: What spectroscopic techniques are typically used to characterize batyl alcohol?

A3: Batyl alcohol can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). []

Q4: What is the role of batyl alcohol in living organisms?

A4: While the exact biological function of batyl alcohol remains unclear, it is believed to play a role in cell signaling, membrane fluidity, and as a precursor for other biologically active molecules like plasmalogens. [, ]

Q5: What is the connection between batyl alcohol and plasmalogens?

A5: Batyl alcohol can serve as a precursor for plasmalogen biosynthesis. Plasmalogens are essential ether lipids found in cell membranes, particularly abundant in the brain and heart. []

Q6: Can batyl alcohol supplementation address plasmalogen deficiency in the brain?

A6: Studies in a mouse model of plasmalogen deficiency (Gnpat KO) found that while oral batyl alcohol supplementation could restore plasmalogen levels in peripheral tissues, it did not significantly increase plasmalogen levels in the brain. This suggests limitations in the transport of batyl alcohol across the blood-brain barrier and/or its utilization for cerebral plasmalogen synthesis. []

Q7: Has batyl alcohol demonstrated any effects on the cardiovascular system?

A8: In a mouse model of rhizomelic chondrodysplasia punctata (RCDP), a condition characterized by plasmalogen deficiency, oral batyl alcohol supplementation was shown to improve cardiac conduction velocity, suggesting a potential role in addressing cardiac manifestations associated with plasmalogen deficiency. []

Q8: What is known about the metabolism of batyl alcohol?

A9: Studies using the protozoan Crithidia fasciculata demonstrated that these organisms can take up and metabolize exogenous batyl alcohol. One identified metabolite was alkyl-dihydroxy acetone, suggesting an initial cleavage of the ether bond during metabolism. [, ]

Q9: How is batyl alcohol typically formulated for research and potential therapeutic applications?

A11: Batyl alcohol has been investigated for its emulsifying properties in cosmetic formulations like creams and lotions. [, ] It has also been incorporated into tablets for oral administration in studies exploring its potential therapeutic benefits. [, ]

Q10: Are there any safety concerns associated with batyl alcohol?

A12: While batyl alcohol is generally considered safe for use in cosmetics, more research is needed to fully understand its safety profile for potential therapeutic applications, particularly concerning long-term use and potential side effects. []

Q11: What are the key challenges in studying batyl alcohol and other alkylglycerols?

A13: Some challenges include the limited availability of standardized analytical methods, the complexity of biological systems, and the need for more robust in vivo studies to confirm preliminary findings and assess potential therapeutic applications. [, ]

Q12: What are promising areas for future research on batyl alcohol?

A14: Further research on batyl alcohol could focus on:* Elucidating its specific mechanisms of action in various biological processes.* Investigating its potential for treating diseases associated with plasmalogen deficiency, including neurological and cardiovascular disorders.* Developing targeted drug delivery systems to improve its bioavailability to specific organs, like the brain.* Conducting comprehensive toxicological studies to establish its safety profile for potential therapeutic use.* Exploring its applications in other fields, such as cosmetics and food science. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)

![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)